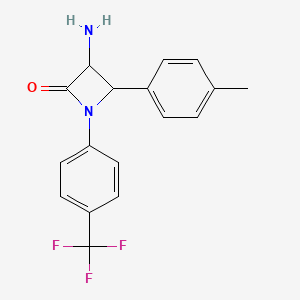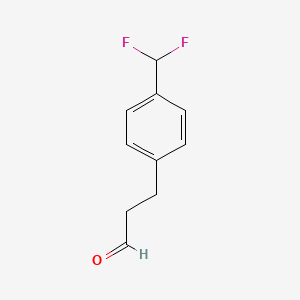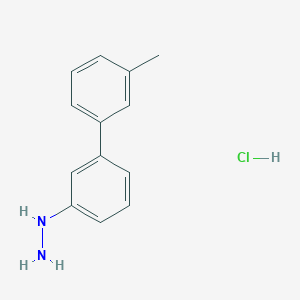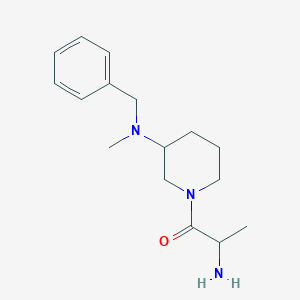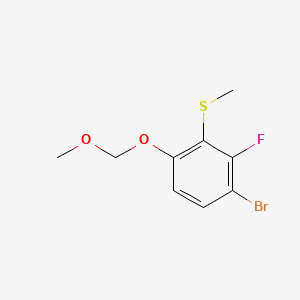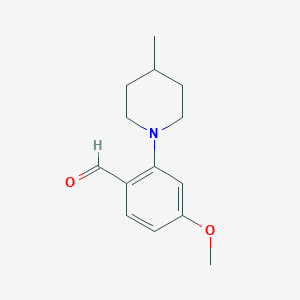
4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a methoxy group at the 4-position and a 4-methylpiperidin-1-yl group at the 2-position of the benzaldehyde ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 4-methylpiperidine.
Formation of Intermediate: The 4-methylpiperidine is reacted with an appropriate reagent to form an intermediate, which is then coupled with 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzoic acid.
Reduction: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target cellular antioxidation systems, disrupting redox homeostasis and leading to antifungal effects.
Pathways Involved: It may interfere with the mitochondrial respiratory chain and oxidative stress-response pathways, enhancing the efficacy of conventional antifungal agents.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzaldehyde: A simpler analog with a methoxy group at the 4-position but lacking the piperidine moiety.
4-Methoxy-3-(2-methylpiperidin-1-yl)methylbenzaldehyde: A structurally similar compound with a different substitution pattern on the benzaldehyde ring.
Uniqueness
4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde is unique due to the presence of both the methoxy and 4-methylpiperidin-1-yl groups, which confer distinct chemical and biological properties. Its ability to disrupt cellular antioxidation systems and enhance the efficacy of antifungal agents sets it apart from simpler benzaldehyde derivatives .
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
4-methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C14H19NO2/c1-11-5-7-15(8-6-11)14-9-13(17-2)4-3-12(14)10-16/h3-4,9-11H,5-8H2,1-2H3 |
Clave InChI |
RWLKVSHJPVWYGR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=C(C=CC(=C2)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


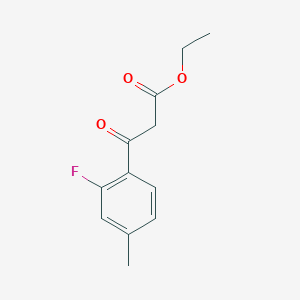
![4-(4-Bromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14771424.png)
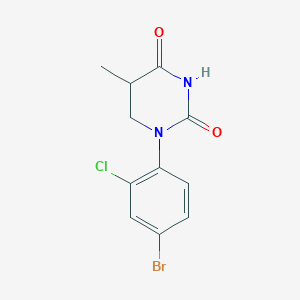
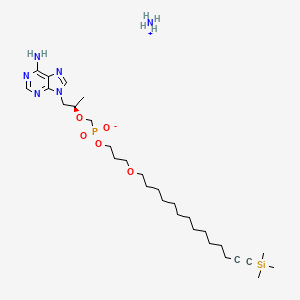
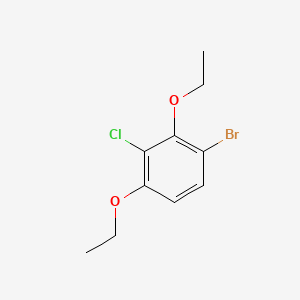
![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)

